2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is characterized by the presence of a tert-butoxycarbonyl group, which serves as a protective group for amines, and a methoxymethyl group that can enhance solubility and reactivity. The molecular formula for this compound is , with a molecular weight of approximately 227.26 g/mol .
This compound has been synthesized and studied in various research contexts, particularly in the field of organic chemistry and medicinal chemistry. The synthesis routes and properties of this compound have been documented in scientific literature, including studies on its potential applications in drug development and as a building block for more complex molecules .
2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid falls under the category of azabicyclic compounds, which are heterocyclic compounds containing nitrogen atoms in their structure. It is also classified as an amino acid derivative due to the presence of carboxylic acid functional groups .
The synthesis of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multi-step synthetic routes that may include:
Technical details regarding specific reagents, conditions, and yields can vary based on the synthetic route employed.
The molecular structure of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can be represented using various notations:
COC(C(=O)O)C1CCN(C(=O)OC(C)(C)C)C2CC21
.1S/C11H17NO4/c1-10(2,3)17-9(16)13-7-11(4)5-12(13,6-11)8(14)15/h5-7H2,1-4H3,(H,14,15)
.The compound exhibits a bicyclic structure with specific stereochemistry, which can influence its chemical behavior and biological activity.
The chemical reactivity of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid can be analyzed through various reaction pathways:
The mechanism of action for 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid largely depends on its interactions at the molecular level:
The physical and chemical properties of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 227.26 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | Approximately 347.8 °C |
Flash Point | 164.1 ± 23.2 °C |
Solubility | Soluble in organic solvents |
These properties suggest that the compound has moderate stability under standard conditions but may require careful handling due to its potential reactivity .
The applications of 2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid are diverse:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0